molecular formula C11H19N B1339462 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine CAS No. 13296-30-5

2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine

Cat. No.: B1339462
CAS No.: 13296-30-5
M. Wt: 165.27 g/mol
InChI Key: SIZTVXYVPBPGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine is an organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine typically involves the reaction of 6,6-dimethyl-bicyclo[3.1.1]hept-2-ene with ethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium hydroxide, various nucleophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, its amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-bicyclo[3.1.1]hept-2-ene: Shares the bicyclic structure but lacks the ethylamine group.

    2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethanol: Similar structure with an alcohol group instead of an amine.

    6,6-Dimethyl-bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde: Contains an aldehyde group in place of the ethylamine.

Uniqueness

2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine is unique due to its combination of a bicyclic structure and an ethylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10H,4-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZTVXYVPBPGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577830
Record name 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13296-30-5
Record name 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.